Cas no 1374652-02-4 (1-Methoxyisoquinolin-7-aMine)

1-Methoxyisoquinolin-7-aMine Chemical and Physical Properties
Names and Identifiers
-
- 1-Methoxyisoquinolin-7-aMine
- 7-Isoquinolinamine, 1-methoxy-
-
- MDL: MFCD22380555
- Inchi: 1S/C10H10N2O/c1-13-10-9-6-8(11)3-2-7(9)4-5-12-10/h2-6H,11H2,1H3
- InChI Key: BPOVWGNHGXTZQY-UHFFFAOYSA-N
- SMILES: C1(OC)C2=C(C=CC(N)=C2)C=CN=1
1-Methoxyisoquinolin-7-aMine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | O29305-1G |
1-methoxyisoquinolin-7-amine |
1374652-02-4 | 95% | 1G |
$1,060 | 2023-09-15 | |
Chemenu | CM239265-1g |
1-Methoxyisoquinolin-7-amine |
1374652-02-4 | 97% | 1g |
$*** | 2023-03-30 | |
Enamine | EN300-1294826-100mg |
1-methoxyisoquinolin-7-amine |
1374652-02-4 | 100mg |
$678.0 | 2023-09-30 | ||
Enamine | EN300-1294826-2.5g |
1-methoxyisoquinolin-7-amine |
1374652-02-4 | 2.5g |
$1848.0 | 2023-06-06 | ||
Enamine | EN300-1294826-0.1g |
1-methoxyisoquinolin-7-amine |
1374652-02-4 | 0.1g |
$829.0 | 2023-06-06 | ||
Enamine | EN300-1294826-5000mg |
1-methoxyisoquinolin-7-amine |
1374652-02-4 | 5000mg |
$2235.0 | 2023-09-30 | ||
Apollo Scientific | OR300120-1g |
1-Methoxyisoquinolin-7-amine |
1374652-02-4 | 1g |
£1487.00 | 2025-02-19 | ||
Apollo Scientific | OR300120-100mg |
1-Methoxyisoquinolin-7-amine |
1374652-02-4 | 100mg |
£325.00 | 2025-02-19 | ||
Apollo Scientific | OR300120-250mg |
1-Methoxyisoquinolin-7-amine |
1374652-02-4 | 250mg |
£551.00 | 2025-02-19 | ||
Enamine | EN300-1294826-10.0g |
1-methoxyisoquinolin-7-amine |
1374652-02-4 | 10g |
$4052.0 | 2023-06-06 |
1-Methoxyisoquinolin-7-aMine Related Literature
-
1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
Additional information on 1-Methoxyisoquinolin-7-aMine
Professional Introduction to 1-Methoxyisoquinolin-7-amine (CAS No. 1374652-02-4)
1-Methoxyisoquinolin-7-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1374652-02-4, is a structurally significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the isoquinoline family, a class of nitrogen-containing aromatic organic compounds known for their diverse biological activities and pharmacological potential. The presence of a methoxy group at the 1-position and an amine substituent at the 7-position imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The isoquinoline core of 1-Methoxyisoquinolin-7-amine is a privileged structure in medicinal chemistry, frequently explored for its role in modulating various biological pathways. Isoquinolines and their derivatives have been extensively studied for their potential applications in treating neurological disorders, cancer, inflammation, and infectious diseases. The amine functional group at the 7-position not only enhances the solubility of the compound but also provides a site for further chemical modification, enabling the synthesis of more complex derivatives with tailored biological activities.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1-Methoxyisoquinolin-7-amine and biological targets. Studies suggest that this compound exhibits binding affinity to several protein receptors and enzymes, which could be exploited for therapeutic intervention. For instance, research has indicated that isoquinoline derivatives may interact with transcription factors and signaling pathways involved in cell proliferation and differentiation, making them promising candidates for anticancer therapies.
The pharmaceutical industry has been particularly interested in 1-Methoxyisoquinolin-7-amine due to its potential as a lead compound for novel drug candidates. Preclinical studies have demonstrated that derivatives of this molecule can exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are key players in many disease pathways. Additionally, the methoxy group enhances metabolic stability, a crucial factor in drug design to ensure prolonged half-life and improved bioavailability.
In the realm of medicinal biology, 1-Methoxyisoquinolin-7-amine has been investigated for its role in modulating immune responses. Emerging research suggests that this compound may influence cytokine production and immune cell trafficking, potentially offering therapeutic benefits in autoimmune diseases and chronic inflammation. The precise mechanisms by which 1-Methoxyisoquinolin-7-amine exerts its effects are still under investigation, but preliminary findings are encouraging for further exploration.
The synthesis of 1-Methoxyisoquinolin-7-amine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques, have improved the efficiency of producing this compound. These advancements not only facilitate research but also open doors for scaling up production for clinical trials and commercial applications.
From a regulatory perspective, 1-Methoxyisoquinolin-7-amine (CAS No. 1374652-02-4) is subject to standard guidelines governing chemical substances used in pharmaceutical research. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced under controlled conditions to maintain consistency and safety. As research progresses, regulatory bodies will continue to monitor the development of new derivatives to ensure they meet safety and efficacy standards before entering clinical use.
The future prospects of 1-Methoxyisoquinolin-7-amine are promising, with ongoing studies exploring its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of isoquinoline derivatives to cross the blood-brain barrier makes them particularly attractive for central nervous system (CNS) drug development. Additionally, novel delivery systems are being investigated to enhance the bioavailability and targeted action of 1-Methoxyisoquinolin-7-amine, further expanding its therapeutic potential.
In conclusion, 1-Methoxyisoquinolin-7-amine represents a significant advancement in pharmaceutical chemistry due to its unique structural features and biological activities. Its role as a lead compound in drug discovery underscores its importance in addressing various human health challenges. As research continues to uncover new applications and optimize synthetic routes, this compound is poised to make substantial contributions to modern medicine.
1374652-02-4 (1-Methoxyisoquinolin-7-aMine) Related Products
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)




